1,1-Dimethylurea

Description

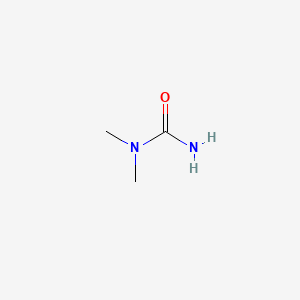

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLOADPFWKNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060515 | |

| Record name | 1,1-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Urea, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER; SLIGHTLY SOL IN ALCOHOL | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.255 | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.44 [mmHg] | |

| Record name | 1,1-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM | |

CAS No. |

598-94-7, 1320-50-9 | |

| Record name | N,N-Dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I988R763P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182 °C | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Fundamental Properties of 1,1-Dimethylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethylurea (DMU), also known as N,N-Dimethylurea, is a disubstituted urea (B33335) derivative with a wide range of applications in chemical synthesis, agriculture, and the pharmaceutical industry.[1][2] In the realm of drug development and life sciences research, DMU serves as a versatile tool, finding use as a reagent in organic reactions, a polar solvent, and in biochemical studies investigating protein denaturation and enzyme activity.[1][3] Its low toxicity and stable nature make it a valuable compound for laboratory and industrial applications. This technical guide provides an in-depth overview of the core fundamental properties of this compound, including its physicochemical characteristics, synthesis and purification protocols, and its role in relevant biological assays.

Core Properties of this compound

This compound is a white to off-white crystalline solid at room temperature.[1][4] It is soluble in water and some organic solvents.[5][6]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [7] |

| Synonyms | N,N-Dimethylurea, DMU | [1][8] |

| CAS Number | 598-94-7 | [8] |

| Molecular Formula | C₃H₈N₂O | [8] |

| Molecular Weight | 88.11 g/mol | [8] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 178-183 °C | [4] |

| Boiling Point | 163.08 °C (rough estimate) | [4] |

| Density | 1.255 g/cm³ | [4] |

| Solubility in Water | Soluble (5% solution is clear and colorless) | [4][9] |

| pKa | 14.73 ± 0.50 (Predicted) | [4] |

| LogP | -4.6 at 20°C | [4] |

| SMILES | CN(C)C(=O)N | [3] |

| InChI | InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | [3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective application in research and development.

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method 1: From Dimethylamine (B145610) and Sodium Cyanate (B1221674)

This method involves the reaction of an aqueous solution of dimethylamine with sodium cyanate.[10]

Materials:

-

Sodium cyanate (390g)

-

Purified water (150mL)

-

40% Dimethylamine aqueous solution (676g)

-

Benzaldehyde (B42025) (small amount)

-

Ascorbic acid (small amount)

-

Sodium hypochlorite (B82951) (small amount)

-

1% Sodium bicarbonate solution

Procedure:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390g of sodium cyanate and 150mL of purified water.

-

Begin stirring and heating the mixture.

-

Add 676g of 40% dimethylamine aqueous solution containing a small amount of benzaldehyde and ascorbic acid.

-

Maintain the reaction at a constant temperature and continue stirring for 2-3 hours.

-

After the reaction is complete, add a small amount of sodium hypochlorite and 1% sodium bicarbonate solution.

-

Stir the mixture for an additional 25 minutes.

-

Concentrate the solution under reduced pressure.

-

Cool the concentrated solution to induce crystallization.

-

Separate the crystals by centrifugation.

-

Recrystallize the product from water.

-

Dry the purified crystals under vacuum to obtain this compound.

Method 2: From Dimethylamine and Urea under Pressure

This procedure describes the reaction of dimethylamine and urea under anhydrous conditions and elevated pressure.

Materials:

-

Crystalline urea (45.3 lbs)

-

Dimethylamine (84.8 lbs)

-

Water (70 lbs for slurry)

Procedure:

-

Charge a 30-gallon stainless steel pressure reactor with 45.3 lbs of crystalline urea.

-

Seal the reactor and add 84.8 lbs of dimethylamine.

-

Commence stirring once the contents are fluid enough.

-

Heat the reactor to 127 °C while stirring.

-

Vent the ammonia (B1221849) produced during the reaction to maintain the pressure at 450 psig.

-

Continue the reaction for approximately 45 minutes, or until ammonia formation subsides.

-

Cool the reactor and vent and condense the excess dimethylamine.

-

Remove residual dimethylamine under vacuum.

-

Add 70 lbs of water to form an aqueous slurry of the crystalline product.

-

Discharge the slurry from the reactor. The product can be further purified by recrystallization from water.

Purification of this compound

Recrystallization is a standard method for purifying crude this compound.

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot solvent (water or 95% ethanol (B145695) are suitable).

-

If the solution is colored, add a small amount of activated carbon and heat for a short period.

-

Filter the hot solution to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a desiccator or under vacuum.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure and purity of this compound.

-

1H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the two equivalent methyl groups and a broad singlet for the -NH₂ protons. The chemical shifts will be dependent on the solvent used.

-

13C NMR: The carbon-13 NMR spectrum will show a resonance for the methyl carbons and a resonance for the carbonyl carbon.[9]

Experimental Conditions (General):

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Solvent: Deuterated solvents such as DMSO-d₆ or D₂O can be used.

-

Sample Preparation: Dissolve a few milligrams of the sample in the chosen deuterated solvent.

-

Analysis: Acquire 1H and 13C spectra. Integration of the 1H NMR signals can be used to assess purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Key Vibrational Bands:

-

N-H stretch: Around 3400-3200 cm⁻¹ (for the -NH₂ group).

-

C-H stretch: Around 3000-2800 cm⁻¹ (for the methyl groups).

-

C=O stretch (Amide I band): Around 1650 cm⁻¹.

-

N-H bend (Amide II band): Around 1600 cm⁻¹.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Place the mixture into a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Role in Drug Development and Biochemical Research

This compound is utilized in several assays relevant to drug development, primarily related to its effects on proteins.

Protein Denaturation Assay

This assay is often used as an in-vitro model for assessing anti-inflammatory activity, as denaturation of proteins is a hallmark of inflammation.

Experimental Protocol (General):

-

Reaction Mixture: Prepare a reaction mixture containing a buffered solution of a protein (e.g., bovine serum albumin or egg albumin), the test compound (this compound or a drug candidate), and a control.

-

Induction of Denaturation: Induce protein denaturation by heating the reaction mixture (e.g., at 72°C for 5 minutes).

-

Measurement: After cooling, measure the turbidity of the solutions using a spectrophotometer at a specific wavelength (e.g., 660 nm).

-

Analysis: A decrease in turbidity in the presence of the test compound compared to the control indicates inhibition of protein denaturation. The percentage inhibition can be calculated.

Enzyme Inhibition Studies

The interaction of small molecules with enzymes is a cornerstone of drug discovery. While specific enzyme targets for this compound are not extensively documented in the context of signaling pathways, its chemical structure makes it a candidate for studies on enzyme inhibition.

General Workflow for Enzyme Inhibition Assay:

-

Enzyme and Substrate: Select a target enzyme and a suitable substrate that produces a measurable signal (e.g., colorimetric or fluorescent).

-

Assay Setup: In a multi-well plate, set up reactions containing the enzyme, substrate, buffer, and varying concentrations of the inhibitor (e.g., this compound or a derivative). Include appropriate controls (no enzyme, no inhibitor).

-

Reaction Initiation and Monitoring: Initiate the reaction (e.g., by adding the substrate) and monitor the change in signal over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocity against the substrate concentration (Michaelis-Menten plot) or in a linearized form (e.g., Lineweaver-Burk plot) to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).

Visualizations

Logical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.

Caption: A simplified workflow for the synthesis and analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. DI METHYL UREA [sdfine.com]

- 3. eng.uc.edu [eng.uc.edu]

- 4. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]

- 5. mmrc.caltech.edu [mmrc.caltech.edu]

- 6. High-Purity 1 3 Dimethylurea (CAS 96-31-1) for Synthesis [hbgxchemical.com]

- 7. 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) inhibition of system II and light-induced regulatory changes in energy transfer efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound(598-94-7) 13C NMR spectrum [chemicalbook.com]

- 10. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1,1-Dimethylurea from Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1-dimethylurea (B72202), a crucial intermediate in the pharmaceutical and agrochemical industries, starting from dimethylamine (B145610). This document details various synthetic routes, including both classical and modern methodologies, with a focus on reaction conditions, yields, and experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are illustrated for enhanced clarity.

Introduction

This compound (also known as N,N-Dimethylurea) is a disubstituted urea (B33335) derivative with the chemical formula (CH₃)₂NCONH₂. It serves as a versatile building block in organic synthesis, notably in the production of various pharmaceuticals, herbicides, and other fine chemicals.[1] The selection of an appropriate synthetic route is critical and depends on factors such as scale, desired purity, cost, and environmental considerations. This guide explores the key pathways originating from dimethylamine, a readily available and cost-effective starting material.

Synthesis Pathways from Dimethylamine

Several distinct methods have been developed for the synthesis of this compound from dimethylamine. The primary routes include:

-

Phosgene-based Synthesis: The traditional, high-yield method involving a hazardous reagent.

-

Isocyanate-based Synthesis: An indirect route where dimethylamine is first converted to an isocyanate precursor.

-

Urea Transamidation: A direct reaction between dimethylamine and urea, often favored in industrial settings.

-

Cyanate-based Synthesis: A common laboratory and industrial method utilizing alkali metal cyanates.

-

Nitrourea-based Synthesis: A well-documented laboratory-scale preparation.

The following sections provide detailed descriptions of these core pathways.

Phosgene-Mediated Synthesis

The reaction of dimethylamine with phosgene (B1210022) (COCl₂) represents a historically significant and efficient method for producing substituted ureas. The high reactivity of phosgene ensures a rapid and often high-yielding conversion. However, the extreme toxicity of phosgene necessitates stringent safety protocols and has driven the development of alternative, safer methods.[2][3]

The reaction proceeds by the nucleophilic attack of dimethylamine on phosgene, forming a carbamoyl (B1232498) chloride intermediate, which then reacts with a second equivalent of amine. In the synthesis of asymmetrical this compound, the second nucleophile is ammonia. To produce this compound, dimethylcarbamoyl chloride is reacted with ammonia.

Logical Flow of Phosgene-based Synthesis

Caption: Phosgene route to this compound.

Isocyanate-Free Synthesis Routes

Growing safety and environmental concerns have spurred the development of phosgene-free synthetic pathways. These methods utilize less hazardous reagents and often offer simpler reaction conditions.

Urea Transamidation

This pathway involves the direct reaction of dimethylamine with urea. The process is typically conducted under pressure and at elevated temperatures in a substantially anhydrous system to drive the reaction towards the desired product and minimize side reactions.[4] This method is attractive for industrial-scale production due to the low cost of urea and the high potential yields.[5] The reaction is believed to proceed through the in-situ formation of cyanic acid from urea, which then reacts with dimethylamine.[4]

Experimental Protocol: Transamidation of Urea with Dimethylamine [4]

-

Charging the Reactor: A pressure reactor is charged with urea.

-

Addition of Dimethylamine: Anhydrous dimethylamine is introduced into the reactor. A molar excess of dimethylamine (e.g., a 2.5:1 ratio of dimethylamine to urea) is used.

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 110°C and 150°C (optimally 125-130°C). The reaction is run under autogenous pressure.

-

Reaction Work-up: After the reaction is complete, the reactor is cooled. Excess dimethylamine is vented and recovered.

-

Product Isolation: The product slurry is typically discharged and can be purified by recrystallization from a suitable solvent like water or ethanol (B145695) to yield crystalline this compound.

Reaction Scheme: Urea Transamidation

Caption: Synthesis of this compound via Urea Transamidation.

Cyanate-based Synthesis

The reaction of a dimethylamine salt (e.g., dimethylamine sulfate) or an aqueous solution of dimethylamine with an alkali metal cyanate (B1221674), such as sodium or potassium cyanate, is a widely used method for preparing this compound.[6][7] This method is generally straightforward and avoids the use of highly toxic reagents.

Experimental Protocol: Reaction of Dimethylamine with Sodium Cyanate [7]

-

Preparation of Reaction Mixture: Sodium cyanate and purified water are added to a reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

-

Addition of Dimethylamine: A 40% aqueous solution of dimethylamine is added to the vessel. The solution may contain stabilizers or reaction control agents like benzaldehyde (B42025) and ascorbic acid to minimize impurity formation.

-

Reaction: The mixture is stirred at a constant temperature for 2-3 hours.

-

Work-up and Purification: After the reaction, a small amount of an oxidizing agent (e.g., sodium hypochlorite) and a basic solution (e.g., sodium bicarbonate) may be added. The solution is then concentrated under reduced pressure, cooled to induce crystallization, and the solid is collected by centrifugation.

-

Final Product: The crude product is purified by recrystallization from water and dried under vacuum to yield high-purity this compound.

Nitrourea-based Synthesis

This is a classic and reliable laboratory-scale synthesis that typically provides good yields of high-purity product. The reaction involves treating an aqueous solution of dimethylamine with nitrourea.[6] The reaction is vigorous and exothermic, requiring careful temperature control.

Experimental Protocol: Reaction of Dimethylamine with Nitrourea [6]

-

Reactant Preparation: An aqueous solution of 25% dimethylamine is diluted with water in a large beaker to accommodate potential frothing.

-

Initiation of Reaction: Nitrourea is added to the dimethylamine solution. The temperature will rise spontaneously.

-

Temperature Control: The solution is warmed to 56-60°C to initiate a vigorous reaction with the evolution of nitrous oxide. External cooling is applied as needed to maintain the temperature below 70°C initially, and then below 85°C.

-

Completion of Reaction: Once the initial effervescence subsides, the mixture is heated to 90-100°C until gas evolution ceases completely (typically 15-20 minutes).

-

Purification: The resulting liquid is treated with activated carbon and filtered while hot. Most of the water is removed by heating on a steam bath.

-

Crystallization: The residual liquid is transferred to a beaker, and 95% ethanol is added. Upon cooling, large crystals of this compound separate.

-

Isolation: The crystalline mass is collected by suction filtration, washed with ice water, and air-dried. Further product can be obtained by concentrating the mother liquor.

Comparative Data of Synthesis Pathways

The following table summarizes the key quantitative data for the different synthesis pathways, allowing for easy comparison.

| Synthesis Pathway | Key Reagents | Typical Conditions | Yield | Melting Point (°C) | Reference(s) |

| Urea Transamidation | Dimethylamine, Urea | 125-130°C, Autogenous Pressure, Anhydrous | Essentially Quantitative | 180-185 | [4] |

| Nitrourea Method | Dimethylamine, Nitrourea | 56-100°C, Aqueous | 57-68% (Total) | 182-184 | [6] |

| Sodium Cyanate Method | Dimethylamine, Sodium Cyanate | Constant Temp, 2-3h, Aqueous | ~85% (Calculated from example) | 179-181 | [7] |

Note: Yields can vary significantly based on reaction scale, purity of reagents, and specific experimental conditions.

Conclusion

The synthesis of this compound from dimethylamine can be achieved through several viable pathways. For large-scale, industrial production, the urea transamidation route offers an economically attractive and high-yielding option, avoiding highly toxic reagents.[4] For laboratory-scale synthesis where high purity is paramount, the nitrourea and sodium cyanate methods provide reliable and well-documented procedures.[6][7] The choice of synthesis pathway will ultimately be guided by the specific requirements of the researcher or organization, balancing factors of cost, safety, scale, and desired product purity. The ongoing development of catalytic and more environmentally benign methodologies continues to be an area of active research, aiming to further improve the synthesis of this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3937727A - Process for preparing n, n-dimethylurea - Google Patents [patents.google.com]

- 5. Isocyanate-free polyureas from urea monomer: Synthesis and depolymerization - American Chemical Society [acs.digitellinc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,1-Dimethylurea (CAS 598-94-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Dimethylurea (B72202) (DMU), a versatile compound with significant applications in organic synthesis, pharmaceuticals, agriculture, and polymer science. This document details its chemical and physical properties, synthesis protocols, and its role in various chemical and biological processes.

Chemical and Physical Properties

This compound, also known as N,N-Dimethylurea, is a white to off-white crystalline powder.[1][2] It is soluble in water and polar organic solvents.[3] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 598-94-7 | [3] |

| Molecular Formula | C₃H₈N₂O | [3] |

| Molecular Weight | 88.11 g/mol | [4] |

| Appearance | White to off-white crystalline powder/solid | [1][3] |

| Melting Point | 176 - 185 °C | [5] |

| Boiling Point | 163.08 °C (estimate) | [2] |

| Density | 1.255 g/cm³ | [6] |

| Vapor Pressure | 0.008 Pa at 25°C | [2] |

| Solubility | Soluble in water; slightly soluble in alcohol.[6] | [3][6] |

Table 2: Thermodynamic Properties

| Property | Value | Unit | Source(s) |

| Standard Enthalpy of Combustion (ΔcH°solid) | -2004.80 ± 0.53 | kJ/mol | [7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 22.69 | kJ/mol | [7] |

| Enthalpy of Formation at Standard Conditions (gas, ΔfH°gas) | -220.00 ± 1.10 | kJ/mol | [7] |

| Enthalpy of Formation at Standard Conditions (solid, ΔfH°solid) | -319.06 ± 0.68 | kJ/mol | [7] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 13.34 | kJ/mol | [7] |

| Enthalpy of Sublimation at Standard Conditions (ΔsubH°) | 93.50 ± 0.30 | kJ/mol | [7] |

Table 3: Toxicological Data

| Test | Result | Species | Source(s) |

| LD50 Oral | > 2000 mg/kg | Rat | [8] |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from Dimethylamine (B145610) and Nitrourea (B1361781)

This method involves the reaction of an aqueous solution of dimethylamine with nitrourea, leading to the formation of this compound and the evolution of nitrous oxide.[1]

Materials:

-

Aqueous 25% dimethylamine solution

-

Nitrourea

-

Activated carbon

-

Water

-

Ice

Equipment:

-

1.5 L beaker

-

Heating mantle or water bath

-

External cooling bath (e.g., water bath)

-

Suction filtration apparatus (Buchner funnel, filter flask)

-

Evaporating dish

-

Steam bath

-

Glass rod

Procedure:

-

In a 1.5 L beaker, dilute 191 mL (180 g, 1.0 mole) of 25% aqueous dimethylamine solution with 64 mL of water.

-

Add 116 g (1.1 moles) of nitrourea to the diluted dimethylamine solution. The temperature of the mixture will spontaneously rise to 35–42 °C.[1]

-

Warm the solution to 56–60 °C to initiate a vigorous reaction with the evolution of nitrous oxide.

-

Maintain the reaction temperature below 70 °C for the first 5–7 minutes and below 85 °C for the following 5–7 minutes, using external cooling as needed.[1]

-

After the initial vigorous reaction subsides (10–15 minutes), heat the mixture at 90–100 °C for an additional 15–20 minutes until gas evolution ceases completely.[1]

-

Add approximately 1 g of activated carbon to the hot solution and filter it by suction while hot.

-

Transfer the clear filtrate to an evaporating dish and concentrate it on a steam bath to remove most of the water, resulting in a viscous liquid (about 120 mL).

-

Transfer the residual liquid to a beaker, rinsing the evaporating dish with 10 mL of water and adding it to the beaker.

-

Add 50 mL of 95% ethanol to the beaker and warm to dissolve the contents.

-

Cool the solution to 0 °C to induce crystallization.

-

Break up the crystalline mass with a glass rod and collect the crystals by suction filtration.

-

Wash the crystals on the filter with two portions of ice water.[1]

-

Air-dry the product. The yield of this compound is typically 35–40 g (40–45%). Further evaporation of the filtrate can yield an additional 15-20 g.[1]

Synthesis from Sodium Cyanate (B1221674) and Dimethylamine

This industrial method involves the reaction of sodium cyanate with an aqueous solution of dimethylamine.[3]

Materials:

-

Sodium cyanate (NaCNO)

-

40% aqueous dimethylamine solution

-

Purified water

-

(Optional: Benzaldehyde (B42025) and Ascorbic acid as reaction control agents)

-

(Optional: Sodium hypochlorite (B82951) and 1% sodium bicarbonate solution for purification)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator (for reduced pressure concentration)

-

Centrifuge or filtration setup

-

Vacuum oven

Procedure:

-

Add 390 g (6 mol) of sodium cyanate and 150 mL of purified water to a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser.[3]

-

Begin stirring and heating the mixture.

-

Add 676 g (6 mol) of 40% dimethylamine aqueous solution. For improved purity, this solution can contain small amounts of benzaldehyde and ascorbic acid.[3]

-

Maintain the reaction at a constant temperature and stir for 2-3 hours.[3]

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Cool the concentrated solution to induce crystallization.

-

Separate the crystals by centrifugation or filtration.

-

Recrystallize the product from water and dry it under vacuum to obtain this compound as a white crystalline powder.[3]

Applications and Experimental Workflows

This compound is a crucial intermediate in the synthesis of various compounds, including pharmaceuticals, herbicides, and polymers.[5][9]

Synthesis of Arylurea Herbicides (e.g., Isoproturon)

This compound is a key precursor in the synthesis of several phenylurea herbicides. A general two-step method involves the carbonylation of an arylamine followed by reaction with dimethylamine. The following is a generalized procedure for the synthesis of 3-(4-Isopropylphenyl)-1,1-dimethylurea (Isoproturon).[5]

Step 1: Synthesis of Aryl Carbonylsulfenyl Chloride

-

React the corresponding arylamine (e.g., p-cumidine) with chlorocarbonylsulfenyl chloride in a nonpolar solvent like ethylene (B1197577) dichloride under a nitrogen atmosphere.[5]

-

The reaction is typically carried out at elevated temperatures (e.g., ~85 °C) for a couple of hours.[5]

Step 2: Reaction with Dimethylamine

-

The resulting aryl carbonylsulfenyl chloride is then reacted with an aqueous solution of dimethylamine.[5]

-

This is a two-phase reaction, often catalyzed by a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA), at around 65 °C for several hours.[5]

-

After the reaction, the organic layer is separated, dried, and concentrated.

-

The crude product is then purified by crystallization from a suitable solvent like ethanol.[5]

Role in Biochemical Studies: Protein Denaturation

Urea (B33335) and its derivatives, including this compound, are widely used as chemical denaturants to study protein folding and stability.[10][11] The mechanism of denaturation involves both direct and indirect interactions with the protein.

Experimental Approach: A common method to study protein denaturation is to monitor a change in a physical property of the protein (e.g., fluorescence, circular dichroism) as a function of the denaturant concentration.

-

Prepare a series of solutions with varying concentrations of this compound in a suitable buffer.

-

Add a constant amount of the protein to each solution.

-

Allow the samples to equilibrate.

-

Measure the desired spectroscopic signal for each sample.

-

Plot the signal versus the denaturant concentration to generate a denaturation curve, from which thermodynamic parameters of folding can be derived.

Visualizations

Synthesis Workflow: this compound from Dimethylamine and Nitrourea

Caption: Workflow for the synthesis of this compound.

Conceptual Signaling Pathway: Inhibition of Photosystem II

While a specific signaling pathway in drug development involving this compound is not well-documented, its derivative, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), is a well-known inhibitor of photosystem II (PSII) in chloroplasts. This inhibition triggers a cascade of events within the plant cell, representing a clear signaling pathway.

Caption: Inhibition of Photosystem II by a this compound derivative.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. academic.oup.com [academic.oup.com]

- 3. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]

- 4. DIMETHYL UREA - Ataman Kimya [atamanchemicals.com]

- 5. Improved method for the preparation of 1,1-dimethyl-3-arylureas using chlorocarbonylsulfenyl chloride - Lookchem [lookchem.com]

- 6. Combinatorial Signal Integration by APETALA2/Ethylene Response Factor (ERF)-Transcription Factors and the Involvement of AP2-2 in Starvation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]

- 9. chemimpex.com [chemimpex.com]

- 10. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydration and self-aggregation of a neutral cosolute from dielectric relaxation spectroscopy and MD simulations: the case of 1,3-dimethylurea - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP07407C [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1,1-Dimethylurea in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of 1,1-Dimethylurea (also known as N,N-Dimethylurea) in organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document focuses on delivering detailed qualitative solubility information, established experimental protocols for solubility determination, and the necessary tools for researchers to conduct their own quantitative assessments. This guide aims to be an essential resource for professionals working with this compound in various scientific and industrial applications, including organic synthesis and pharmaceutical development.

Introduction

This compound (CAS No. 598-94-7) is a derivative of urea (B33335) with the chemical formula (CH₃)₂NCONH₂. It serves as a versatile reagent and intermediate in organic synthesis.[1] Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification processes, and formulation development. An accurate assessment of solubility allows for the optimization of reaction conditions, enhances yield and purity of products, and is a fundamental parameter in the pre-formulation and formulation stages of drug development.

This guide consolidates the available qualitative solubility information for this compound, provides detailed experimental methodologies for its quantitative determination, and includes a visual representation of a general experimental workflow for solubility measurement.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈N₂O | [2][3] |

| Molecular Weight | 88.11 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder/solid | [2][3] |

| Melting Point | 178-183 °C | [2][4] |

| Boiling Point | 130.4 °C at 760 mmHg (est.) | [3] |

| CAS Number | 598-94-7 | [2][3] |

Solubility of this compound in Organic Solvents

Qualitative Solubility Data

-

Alcohols: this compound is generally described as being soluble or slightly soluble in alcohols.[3][4]

-

General Organic Solvents: It is stated to be soluble in organic solvents at room temperature.[3]

It is crucial to distinguish this compound from its isomer, 1,3-Dimethylurea (N,N'-Dimethylurea), as the latter often appears in search results and has different physical properties and solubility characteristics. For instance, 1,3-Dimethylurea is reported to be soluble in ethanol, acetone, benzene, and ethyl acetate, but insoluble in ether and gasoline.[5][6]

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in a variety of common organic solvents. The lack of such data necessitates that researchers determine solubility experimentally for their specific applications and solvent systems. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in an organic solvent: the Shake-Flask Method and the Gravimetric Method.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[7][8]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus and Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Volumetric flasks, pipettes, and syringes

-

Analytical balance

-

Constant temperature shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask or vial. The presence of undissolved solid is essential to ensure a saturated solution.

-

Place the sealed container in a constant temperature shaker or water bath. The temperature should be controlled to the desired value (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[9] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when the concentration no longer changes.

-

After reaching equilibrium, allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Separate the saturated solution from the excess solid by either centrifugation or filtration through a membrane filter compatible with the solvent. This step is critical to prevent undissolved particles from interfering with the analysis.

-

Accurately dilute the clear saturated solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.[10][11]

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

This compound

-

Organic solvent of interest

-

Conical flasks or vials

-

Analytical balance

-

Evaporating dish or watch glass (pre-weighed)

-

Pipettes

-

Oven or vacuum oven

Procedure:

-

Prepare a saturated solution of this compound in the chosen organic solvent at a constant temperature as described in the Shake-Flask Method (steps 1-4).

-

Separate the saturated solution from the excess solid by filtration or centrifugation.

-

Accurately pipette a known volume of the clear saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound.

-

Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound (e.g., 80-100 °C) until a constant weight is achieved.

-

Allow the dish to cool to room temperature in a desiccator before weighing.

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility by dividing the mass of the residue by the volume of the saturated solution used.

Visualization of Experimental Workflow

The following diagram, generated using Graphviz (DOT language), illustrates a generalized experimental workflow for the determination of solubility.

Caption: General workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in a wide array of organic solvents is sparse in the current literature, this technical guide provides researchers with the necessary qualitative background and robust experimental protocols to determine these values independently. The provided shake-flask and gravimetric methods are standard, reliable procedures that will enable the generation of accurate and reproducible solubility data. Such data is invaluable for the effective application of this compound in research, development, and industrial processes. It is recommended that solubility studies are conducted for each specific solvent and temperature relevant to the intended application.

References

- 1. N,N'- DIMETHYL UREA - Ataman Kimya [atamanchemicals.com]

- 2. Handbook of Aqueous Solubility Data by Samuel H. Yalkowsky, Yan He, Parijat Jain | eBook | Barnes & Noble® [barnesandnoble.com]

- 3. Handbook of Aqueous Solubility Data [campusstore.miamioh.edu]

- 4. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N,N'-DIMETHYLUREA - Ataman Kimya [atamanchemicals.com]

- 7. Urea - Wikipedia [en.wikipedia.org]

- 8. CAS 96-31-1: N,N′-Dimethylurea | CymitQuimica [cymitquimica.com]

- 9. This compound 99 598-94-7 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. quora.com [quora.com]

Physicochemical Data: Melting and Boiling Points

An In-depth Technical Guide to the Physicochemical Properties of 1,1-Dimethylurea

This technical guide provides a comprehensive overview of the melting and boiling points of this compound (DMU), a urea (B33335) derivative utilized as a polar solvent and a reagent in organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development who require precise data and standardized protocols for compound identification and purity assessment.

The accurate determination of melting and boiling points is fundamental for verifying the identity and purity of a chemical substance. Impurities typically cause a depression in the melting point and a broadening of the melting range.[2] The physical properties of this compound are summarized below.

| Physical Property | Value | Source |

| Melting Point | 182 °C | PubChem[3] |

| Melting Point | 178-183 °C | ChemicalBook[4], Sigma-Aldrich[5] |

| Melting Point | 176-185 °C | Cenmed[6] |

| Boiling Point | 163.08 °C | ChemicalBook (Rough Estimate)[4] |

Note: The reported boiling point is a rough estimate; this compound may decompose at or near its boiling point under atmospheric pressure.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of melting and boiling points.

Melting Point Determination: Capillary Method

This is the most common technique for determining the melting point of a solid organic compound.[7] It involves heating a small sample in a capillary tube at a controlled rate.[2]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube, or digital instrument)[2]

-

Glass capillary tubes (sealed at one end)[8]

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

-

This compound sample (must be completely dry)[8]

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can act as an impurity and depress the melting point.[8]

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[8]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube down a long, narrow glass tube to pack the sample tightly.[8]

-

The final packed sample height should be 2-3 mm. A sample height greater than this can lead to an artificially broad melting range.[8]

-

-

Measurement:

-

Insert the prepared capillary tube into the heating block of the melting point apparatus.[8]

-

For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range.[2]

-

For an accurate measurement, begin heating at a temperature approximately 15-20 °C below the expected melting point.

-

Adjust the heating rate to a slow and steady 1-2 °C per minute as you approach the melting point. A rapid heating rate can lead to inaccurate readings.[2]

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same slow rate and record the temperature at which the entire sample becomes a clear liquid (T2).

-

The melting point is reported as the range from T1 to T2. A pure sample will typically have a sharp melting range of 0.5-1.0 °C.[2]

-

Boiling Point Determination: Thiele Tube Method

This micro method is suitable for determining the boiling point of small quantities of a liquid.[9] It relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Apparatus and Materials:

-

Thiele tube[9]

-

Heating oil (e.g., mineral oil)

-

Small test tube (e.g., Durham tube, 6x50 mm)[9]

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or thread[11]

-

Bunsen burner or hot plate

-

Stand and clamp

Methodology:

-

Sample Preparation:

-

Fill the small test tube to about half-full with the liquid sample (0.5-1 mL).[9]

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[9][11]

-

Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9]

-

-

Measurement:

-

Clamp the Thiele tube to a stand and insert the thermometer assembly, ensuring the sample is immersed in the heating oil in the main arm of the tube. The oil level should be higher than the side arm to allow for proper convection.[9]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube facilitates the circulation of oil, ensuring uniform heating.[11]

-

As the temperature rises, air trapped in the inverted capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the tip of the capillary tube. This indicates that the liquid's vapor pressure has exceeded the atmospheric pressure.[9]

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[9][11] Record this temperature.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the physical characterization and identification of a solid chemical compound like this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 598-94-7 [m.chemicalbook.com]

- 5. 1,1-二甲基脲 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. cenmed.com [cenmed.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,1-Dimethylurea

This guide provides a comprehensive overview of the spectroscopic data for 1,1-Dimethylurea (CAS No. 598-94-7), a compound used in various chemical syntheses.[1][2] The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are essential for the identification, characterization, and quality control of this substance in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.76 | Singlet | 6H | N(CH₃)₂ |

| ~5.45 | Singlet (broad) | 2H | NH₂ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~36.2 | N(CH₃)₂ |

| ~160.5 | C=O |

Note: Data is based on proton-decoupled spectra. Chemical shifts can vary slightly depending on the solvent.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound shows characteristic absorption bands for its amine and amide groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | N-H stretching (NH₂) |

| ~2950 - 2850 | Medium | C-H stretching (CH₃) |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1590 | Strong | N-H bending (Amide II) |

Note: Spectra are typically acquired from a solid sample prepared as a KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular formula of this compound is C₃H₈N₂O, with a molecular weight of approximately 88.11 g/mol .[2][4][5]

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 88 | Molecular Ion [M]⁺ |

| 44 | Fragment Ion [(CH₃)₂N]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., Electron Impact - EI).

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh an appropriate amount of the this compound sample. For ¹H NMR, 5-25 mg is typical, while ¹³C NMR may require 50-100 mg for a good signal-to-noise ratio in a reasonable time.[6]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) inside a clean vial.[6][7]

-

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent poor spectral resolution.[8][9]

-

Transfer the clear solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.[10]

-

"Shim" the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This process is often automated.[9][10]

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient signal transmission.[11][12]

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8 to 16) are collected to achieve a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).[10] A larger number of scans is required due to the low natural abundance of ¹³C. A relaxation delay (e.g., 1-2 seconds) is used to allow for the nuclei to return to equilibrium between pulses.[10]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the spectrum.[10]

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to create a flat baseline.

-

Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[10]

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

IR Spectroscopy (KBr Pellet Method)

Objective: To obtain an infrared spectrum of solid this compound.

Methodology:

-

Sample Preparation:

-

Thoroughly clean and dry an agate mortar and pestle.[13]

-

Place 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder into the mortar.[14] The KBr must be free of moisture, as water shows a broad absorption band in the IR spectrum.[15]

-

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.[14]

-

-

Pellet Formation:

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to correct for atmospheric CO₂ and H₂O, as well as any impurities in the KBr.[13]

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups in the molecule.

-

Mass Spectrometry (Electron Impact)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV) in the ion source. This is known as Electron Impact (EI) ionization.[17]

-

The electron impact knocks an electron off the molecule, creating a positively charged molecular ion (radical cation, [M]⁺).[18] Excess energy from this process often causes the molecular ion to break apart into smaller, charged fragments.

-

-

Mass Analysis:

-

The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer.

-

The mass analyzer (e.g., a magnetic sector or a quadrupole) separates the ions based on their mass-to-charge (m/z) ratio.[17]

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.[18]

-

The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques.

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

- 1. This compound CAS#: 598-94-7 [m.chemicalbook.com]

- 2. This compound | 598-94-7 [m.chemicalbook.com]

- 3. This compound(598-94-7) 13C NMR spectrum [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR Sample Preparation [nmr.chem.umn.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. shimadzu.com [shimadzu.com]

- 14. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]

- 15. azom.com [azom.com]

- 16. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,1-Dimethylurea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 1,1-Dimethylurea (DMU), a compound of interest in various chemical and pharmaceutical contexts. Below, we detail the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization, offering a foundational resource for its application in further research and development.

Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below, providing a quantitative overview of the solid-state conformation and packing.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₃H₈N₂O |

| Formula Weight | 88.11 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.025(2) |

| b (Å) | 8.010(3) |

| c (Å) | 11.850(4) |

| Volume (ų) | 476.9(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.227 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 192 |

| Crystal Size (mm³) | 0.40 x 0.20 x 0.15 |

| θ range for data collection (°) | 3.5 to 25.0 |

| Reflections collected | 465 |

| Independent reflections | 443 [R(int) = 0.015] |

| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.119 |

| R indices (all data) | R1 = 0.046, wR2 = 0.123 |

| Goodness-of-fit on F² | 1.09 |

Table 2: Selected Bond Lengths and Angles for this compound

| Bond | Length (Å) | Angle | Degree (º) |

| O(1)-C(1) | 1.254(3) | O(1)-C(1)-N(1) | 122.2(2) |

| N(1)-C(1) | 1.332(3) | O(1)-C(1)-N(2) | 121.3(2) |

| N(1)-H(1A) | 0.86(3) | N(1)-C(1)-N(2) | 116.5(2) |

| N(1)-H(1B) | 0.86(3) | C(1)-N(2)-C(2) | 118.0(2) |

| N(2)-C(1) | 1.352(3) | C(1)-N(2)-C(3) | 122.8(2) |

| N(2)-C(2) | 1.455(3) | C(2)-N(2)-C(3) | 116.3(2) |

| N(2)-C(3) | 1.460(3) |

Data sourced from the Cambridge Crystallographic Data Centre (CCDC), entry 110615, and the associated publication by Pérez-Folch, J., et al.

Experimental Protocols

The determination of the crystal structure of this compound involves a systematic workflow, from material synthesis and crystallization to X-ray diffraction analysis.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of dimethylamine (B145610) with an isocyanate or a carbamoyl (B1232498) chloride. A generalized procedure is as follows:

-

Reaction Setup: A solution of dimethylamine in a suitable aprotic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.

-

Reagent Addition: A stoichiometric equivalent of a suitable reactant, such as methyl isocyanate or dimethylcarbamoyl chloride, is added dropwise to the cooled dimethylamine solution with continuous stirring.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting product may precipitate from the solution or can be obtained after solvent evaporation under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization from an appropriate solvent, such as ethanol (B145695) or water, to yield a crystalline solid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation or controlled cooling techniques:

-

Solution Preparation: A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) at a slightly elevated temperature.

-

Slow Evaporation: The solution is loosely covered and left undisturbed at a constant temperature. Over a period of several days to weeks, the solvent slowly evaporates, leading to the formation of single crystals.

-

Controlled Cooling: Alternatively, a saturated solution at an elevated temperature is slowly cooled. The gradual decrease in solubility promotes the growth of well-ordered crystals.

X-ray Diffraction Data Collection and Structure Solution

The crystallographic data presented in this guide were obtained through the following standard procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data are collected at a controlled temperature (e.g., 293 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Data Processing: The raw diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from a difference Fourier map or placed in calculated positions.

Visualization of Experimental Workflow

The process of determining the crystal structure of this compound can be visualized as a logical workflow, from the initial synthesis to the final structural analysis.

Caption: Workflow for the crystal structure analysis of this compound.

Signaling Pathways

Currently, there are no established biological signaling pathways directly and primarily involving this compound as a signaling molecule. Its relevance in a biological context is often as a structural component of more complex, biologically active molecules rather than as an independent signaling entity. For instance, the N,N-dimethylurea moiety is found as a secondary pharmacophore in the atypical antipsychotic drug cariprazine.

Conclusion

This technical guide provides a detailed overview of the crystal structure of this compound, supported by quantitative data and comprehensive experimental protocols. The provided information serves as a valuable resource for researchers and professionals in drug development and materials science, enabling a deeper understanding of the solid-state properties of this compound and facilitating its use in future scientific endeavors.

An In-depth Technical Guide to the Thermochemical Data of 1,1-Dimethylurea

This technical guide provides a comprehensive overview of the available thermochemical data for 1,1-Dimethylurea (CAS No: 598-94-7). The information is intended for researchers, scientists, and professionals in drug development who require accurate and well-documented thermodynamic properties for this compound. This document presents quantitative data in structured tables, details of experimental methodologies, and visualizations of key thermodynamic relationships and experimental workflows.

Thermochemical Data

The following tables summarize the key thermochemical and physical properties of this compound. The data has been compiled from various scientific sources, and where available, uncertainties are provided to indicate the reliability of the measurements.

Table 1: Thermochemical Properties of this compound at 298.15 K

| Property | Symbol | Value | Units | Source(s) |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | -319.06 ± 0.68 | kJ/mol | [1] |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | -220.00 ± 1.10 | kJ/mol | [1] |

| Standard Molar Enthalpy of Combustion (solid) | ΔcH°(s) | -2004.80 ± 0.53 | kJ/mol | [1] |

| Molar Enthalpy of Sublimation | ΔsubH° | 99.06 | kJ/mol | [2][3] |

| Standard Molar Gibbs Free Energy of Formation (calc.) | ΔfG° | 22.69 | kJ/mol | [1] |

| Apparent Molal Heat Capacity in H₂O at 25 °C | Cp,φ | Reported | J/(mol·K) | [4] |

Table 2: Physical Properties of this compound

| Property | Value | Units | Source(s) |

| Molecular Formula | C₃H₈N₂O | [5][6] | |

| Molar Mass | 88.11 | g/mol | [6][7] |